molecular formula C15H16N4O B7470531 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide

1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide

Cat. No. B7470531
M. Wt: 268.31 g/mol
InChI Key: MZGSYIUKQBTGGJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide, also known as EMIC, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. EMIC is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Diego.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide involves the binding of the compound to the p53 protein, which leads to a conformational change in the protein. This conformational change can have various effects on the protein, including the activation of its tumor suppressor function.
Biochemical and Physiological Effects:
1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide in lab experiments is its specificity for the p53 protein. This allows researchers to study the effects of p53 activation in a more targeted manner. However, one of the limitations of using 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide is that it may not be suitable for use in certain experimental systems, such as those that require the use of live cells.

Future Directions

There are several potential future directions for research on 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide. One area of interest is the development of new compounds that can bind to other proteins involved in cell growth and division. Another area of interest is the development of new methods for the synthesis of 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide and related compounds. Finally, there is also potential for the use of 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide in the development of new cancer therapies.

Synthesis Methods

The synthesis of 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 1-methylpyrazole-3-carboxylic acid, which is then reacted with ethylamine to form 1-ethyl-1-methylpyrazole-3-carboxamide. This intermediate is then reacted with indole-3-carboxylic acid to form 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide.

Scientific Research Applications

1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe for the study of protein-protein interactions. 1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide has been shown to bind to a specific site on the p53 tumor suppressor protein, which is involved in the regulation of cell growth and division.

properties

IUPAC Name

1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-19-10-12(11-6-4-5-7-13(11)19)15(20)16-14-8-9-18(2)17-14/h4-10H,3H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGSYIUKQBTGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)NC3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(1-methylpyrazol-3-yl)indole-3-carboxamide

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